2-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base.
Coupling with 4-Fluoroaniline: The final step involves coupling the synthesized thiadiazole derivative with 4-fluoroaniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
2-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid
- 2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine
- TP-008
Uniqueness
2-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and methoxymethyl group differentiate it from other fluorophenyl derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
Molecular Formula |
C12H12FN3O2S |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H12FN3O2S/c1-18-7-11-15-16-12(19-11)14-10(17)6-8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,16,17) |
InChI Key |
JADLHICWIUGSKH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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